N-(sec-butyl)-5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide
Description
N-(sec-butyl)-5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide is a nicotinamide derivative characterized by:
- Nicotinamide core: A pyridine ring substituted at positions 2 and 3.
- Position 2: Piperazine ring, a common pharmacophore in receptor-targeting compounds.
- Position 5: Sulfonamide group linked to a 4-tert-butylphenyl substituent, enhancing lipophilicity and steric bulk.
- Amide nitrogen: Sec-butyl group, balancing steric effects and lipophilicity.
This compound is hypothesized to interact with G-protein-coupled receptors (GPCRs) or enzymes via its piperazine and sulfonamide motifs, though direct pharmacological data are absent in the provided evidence.
Properties
CAS No. |
1251634-11-3 |
|---|---|
Molecular Formula |
C27H24N4O3 |
Molecular Weight |
452.514 |
IUPAC Name |
2-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O3/c1-3-17-4-9-20(10-5-17)31-27(33)23-16-28-24-13-8-19(14-22(24)25(23)30-31)26(32)29-15-18-6-11-21(34-2)12-7-18/h4-14,16,30H,3,15H2,1-2H3,(H,29,32) |
InChI Key |
GVOJPCSUYOMGMS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(sec-butyl)-5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine ring, a nicotinamide moiety, and a sulfonamide group linked to a tert-butylphenyl substituent. Its molecular formula is C19H26N4O2S, and it has notable solubility in organic solvents, which facilitates its use in various biological assays.
Biological Activities
1. Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of compounds related to this compound. For instance, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Salmonella typhi | 16 µg/mL |
| 2 | Bacillus subtilis | 8 µg/mL |
| 3 | Escherichia coli | 32 µg/mL |
2. Enzyme Inhibition
The compound exhibits significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase (AChE) | 75% |
| Urease | 85% |
3. Anticancer Activity
Research indicates that the compound may possess anticancer properties, with studies showing its ability to induce apoptosis in cancer cell lines. The piperazine and sulfonamide functionalities are believed to play crucial roles in interacting with cancer-related pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Binding to active sites of target enzymes such as AChE leads to inhibition of their activity.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission.
- Cell Cycle Disruption : Anticancer effects are likely mediated through disruption of the cell cycle, leading to increased apoptosis in malignant cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental models:
- Study on Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated that derivatives of this compound exhibited a broad spectrum of antimicrobial activity, particularly against multidrug-resistant strains.
- Cancer Research : In vitro studies showed that treatment with the compound resulted in significant tumor reduction in xenograft models, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Sulfonamide Motifs
The compound shares structural similarities with several analogs described in the evidence, particularly those containing piperazine and sulfonamide groups (Table 1).
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Lipophilicity : The target compound’s 4-tert-butylphenyl group confers higher lipophilicity compared to fluorophenyl (10j) or chlorophenyl (10k) analogs. This may improve membrane permeability but reduce aqueous solubility .
- Electron-Withdrawing Groups : Unlike 10j/10k, the target compound lacks nitro or halogen substituents, which could alter electronic interactions with biological targets .
Receptor Binding and SAR :
- highlights that substituents on piperazine-linked compounds critically influence receptor binding (e.g., dopamine D2-like subtypes). The tert-butyl group in the target compound may enhance selectivity for receptors favoring bulky hydrophobic pockets (e.g., hD3 over hD2) .
- In contrast, the phenylpiperazine moiety in ’s acetamide derivative likely targets serotonin or dopamine receptors, but trifluoromethyl substitution prioritizes metabolic stability over steric bulk .
Physicochemical and Pharmacokinetic Properties
Table 2: Estimated Physicochemical Properties
Key Insights :
- Compared to ’s acetamide, the target’s tert-butyl group may reduce metabolic clearance but increase plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
